molecular formula C15H11NO4 B14378124 3-(2-Hydroxy-3-nitrophenyl)-1-phenylprop-2-en-1-one CAS No. 89406-18-8

3-(2-Hydroxy-3-nitrophenyl)-1-phenylprop-2-en-1-one

Cat. No.: B14378124
CAS No.: 89406-18-8
M. Wt: 269.25 g/mol
InChI Key: LVNIFZAVAASJRE-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-3-nitrophenyl)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-3-nitrophenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 2-hydroxy-3-nitroacetophenone with benzaldehyde in the presence of a base such as potassium hydroxide (KOH) in ethanol at room temperature for about 18 hours . The reaction proceeds as follows:

2-Hydroxy-3-nitroacetophenone+BenzaldehydeKOH, EtOHThis compound\text{2-Hydroxy-3-nitroacetophenone} + \text{Benzaldehyde} \xrightarrow{\text{KOH, EtOH}} \text{this compound} 2-Hydroxy-3-nitroacetophenone+BenzaldehydeKOH, EtOH​this compound

Industrial Production Methods

. This method is environmentally friendly and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-3-nitrophenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of ether or ester derivatives.

Scientific Research Applications

3-(2-Hydroxy-3-nitrophenyl)-1-phenylprop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-3-nitrophenyl)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of hydroxyl and nitro groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.

Properties

CAS No.

89406-18-8

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

3-(2-hydroxy-3-nitrophenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C15H11NO4/c17-14(11-5-2-1-3-6-11)10-9-12-7-4-8-13(15(12)18)16(19)20/h1-10,18H

InChI Key

LVNIFZAVAASJRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=C(C(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

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